molecular formula C10H15FO3 B1430989 Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate CAS No. 1432681-68-9

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate

Cat. No.: B1430989
CAS No.: 1432681-68-9
M. Wt: 202.22 g/mol
InChI Key: VAFKMVZYEZQHLF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a fluorinated organic compound that belongs to the class of esters. It is characterized by the presence of a fluorine atom and a cyclohexyl ring with a ketone group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Fluorination Reaction: The compound can be synthesized through the fluorination of 2-(3-oxocyclohexyl)acetic acid. This involves the reaction of the acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Esterification: The resulting 2-(3-oxocyclohexyl)fluoroacetic acid can then be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(3-oxocyclohexyl)fluorocarboxylic acid

  • Reduction: 2-(3-oxocyclohexyl)fluoroethanol or 2-(3-oxocyclohexyl)fluoroamine

  • Substitution: 2-hydroxy-2-(3-oxocyclohexyl)acetate or 2-amino-2-(3-oxocyclohexyl)acetate

Scientific Research Applications

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its fluorinated structure makes it particularly useful in the development of new drugs and materials with enhanced stability and bioactivity.

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is similar to other fluorinated esters and ketones, but its unique structure sets it apart. Some similar compounds include:

  • Ethyl 2-fluoroacetate: Lacks the cyclohexyl ring

  • Ethyl 2-(3-oxocyclohexyl)acetate: Lacks the fluorine atom

  • Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate: Different position of the fluorine atom

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFKMVZYEZQHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Reactant of Route 2
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Reactant of Route 4
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Reactant of Route 5
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Reactant of Route 6
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate

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